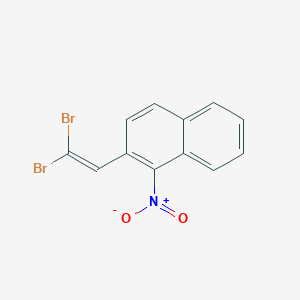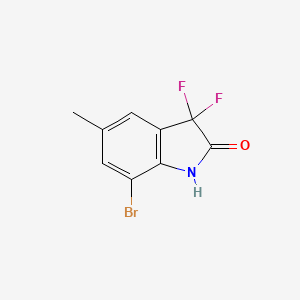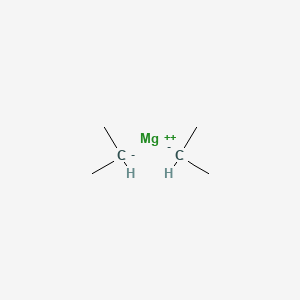![molecular formula C12H9FO2 B14134518 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of a fluorine atom at the 8th position and a lactone ring structure. Dibenzofurans are known for their aromatic properties and are often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and furan compounds.
Cyclization: The formation of the dibenzofuran core is accomplished through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Lactone Formation: The final step involves the formation of the lactone ring, which can be achieved through intramolecular esterification or lactonization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the lactone ring to a diol using reducing agents such as lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Diol compounds
Substitution: Various substituted dibenzofuran derivatives
Aplicaciones Científicas De Investigación
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mecanismo De Acción
The mechanism of action of 8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as oxidative stress response or apoptosis pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A parent compound with similar aromatic properties but lacking the fluorine atom and lactone ring.
8,8-Dimethyl-8H-benzo[b]fluoreno[4,3-d]furan:
Dibenzo[b,d]thiophene: A sulfur-containing analog with distinct chemical and physical properties.
Uniqueness
8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects, and the lactone ring, which adds to its chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H9FO2 |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
8-fluoro-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H9FO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h4-6H,1-3H2 |
Clave InChI |
ZLQDXJXIBJYONW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
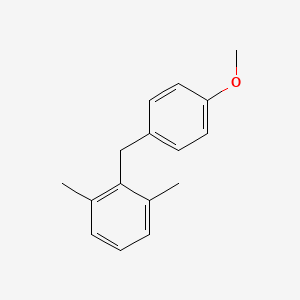
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)
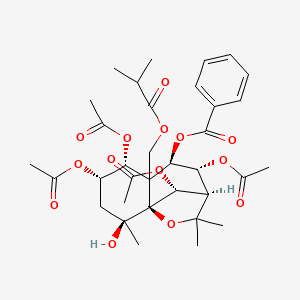
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
